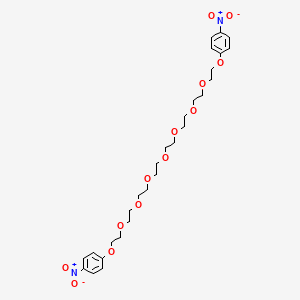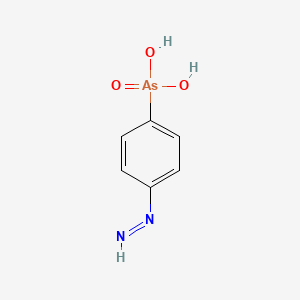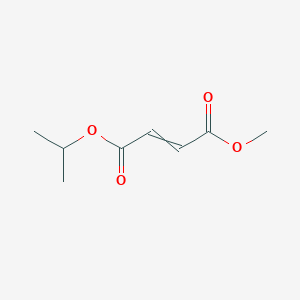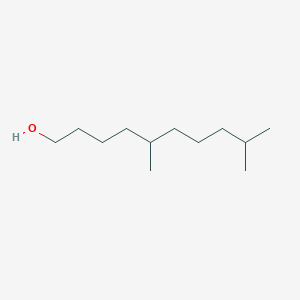![molecular formula C16H15ClN2O2 B14419953 N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide CAS No. 82211-52-7](/img/structure/B14419953.png)
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with a chloro and a methylpropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-chloro-2-(2-methylpropanoyl)aniline with pyridine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at a temperature of around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
科学研究应用
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Nicotinamide: A pyridine derivative with a carboxamide group at the 3-position.
Isonicotinamide: A pyridine derivative with a carboxamide group at the 4-position.
Picolinamide: A pyridine derivative with a carboxamide group at the 2-position.
Uniqueness
N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide is unique due to the presence of both a chloro and a methylpropanoyl group on the phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.
属性
| 82211-52-7 | |
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC 名称 |
N-[4-chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-10(2)15(20)13-9-12(17)3-4-14(13)19-16(21)11-5-7-18-8-6-11/h3-10H,1-2H3,(H,19,21) |
InChI 键 |
SDQHSELMPRKHFH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C1=C(C=CC(=C1)Cl)NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dichloro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B14419896.png)


![1-[Diisocyanato(phenyl)silyl]-3-[2-[[diisocyanato(phenyl)silyl]carbamoylamino]ethyl]urea](/img/no-structure.png)
![1-[(Naphthalen-1-yl)methyl]-5-oxo-L-proline](/img/structure/B14419921.png)




![1-Chloro-4-[1-(4-chlorophenyl)-2-nitroethyl]benzene](/img/structure/B14419937.png)


![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
